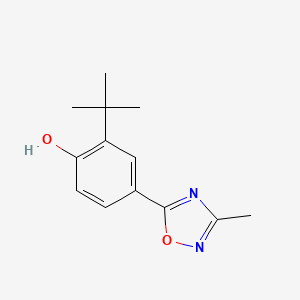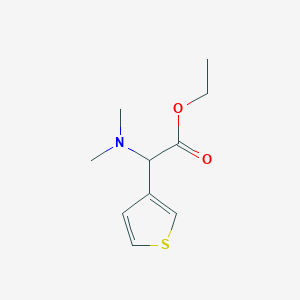
Ethyl 2-(dimethylamino)-2-(thiophen-3-YL)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(dimethylamino)-2-(thiophen-3-YL)acetate is an organic compound that belongs to the class of esters. It features a thiophene ring, which is a sulfur-containing heterocycle, and a dimethylamino group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(dimethylamino)-2-(thiophen-3-YL)acetate typically involves the esterification of 2-(dimethylamino)-2-(thiophen-3-YL)acetic acid with ethanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and solvents are chosen to optimize the reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(dimethylamino)-2-(thiophen-3-YL)acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Ethyl 2-(dimethylamino)-2-(thiophen-3-YL)ethanol.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(dimethylamino)-2-(thiophen-3-YL)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: Explored for its pharmacological properties.
Industry: Utilized in the synthesis of advanced materials and intermediates.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(dimethylamino)-2-(thiophen-3-YL)acetate depends on its specific application. In pharmacology, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring and dimethylamino group play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Ethyl 2-(dimethylamino)-2-(thiophen-3-YL)acetate can be compared with other esters containing thiophene rings or dimethylamino groups:
Ethyl 2-(dimethylamino)-2-(furan-3-YL)acetate: Similar structure but with a furan ring instead of thiophene.
Ethyl 2-(dimethylamino)-2-(pyridine-3-YL)acetate: Contains a pyridine ring, offering different electronic properties.
Ethyl 2-(dimethylamino)-2-(benzene-3-YL)acetate: Features a benzene ring, providing a different aromatic system.
Propiedades
Fórmula molecular |
C10H15NO2S |
|---|---|
Peso molecular |
213.30 g/mol |
Nombre IUPAC |
ethyl 2-(dimethylamino)-2-thiophen-3-ylacetate |
InChI |
InChI=1S/C10H15NO2S/c1-4-13-10(12)9(11(2)3)8-5-6-14-7-8/h5-7,9H,4H2,1-3H3 |
Clave InChI |
SUOJPHAZYYTBFN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=CSC=C1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13049991.png)

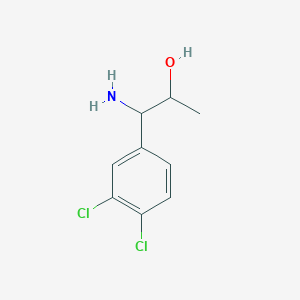
![Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13050003.png)

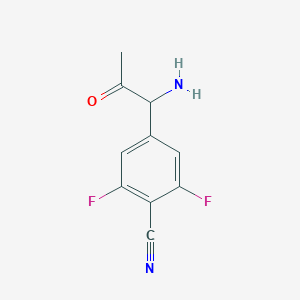

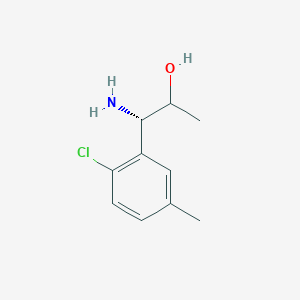
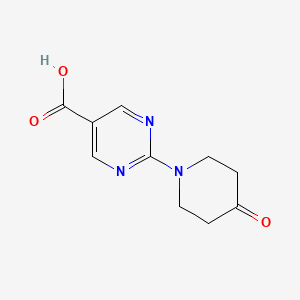
![4-[(3aR,4S,9bS)-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B13050040.png)

